Ruthenium(III) iodide hydrate

Catalog No.
S973636
CAS No.
208346-20-7
M.F
H2I3ORu
M. Wt
499.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium(III) iodide hydrate

CAS Number

208346-20-7

Product Name

Ruthenium(III) iodide hydrate

IUPAC Name

triiodoruthenium;hydrate

Molecular Formula

H2I3ORu

Molecular Weight

499.8 g/mol

InChI

InChI=1S/3HI.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3

InChI Key

USLIQGJRXPCWLY-UHFFFAOYSA-K

SMILES

O.[Ru](I)(I)I

Canonical SMILES

O.[Ru](I)(I)I

Description

INTRODUCTION Ruthenium(III) iodide hydrate is a chemical compound that belongs to the group of transition metals. It is a coordination compound that contains ruthenium, iodine, and water molecules. This compound has gained attention in recent years due to its various applications in scientific experiments and industry. This paper will provide an overview of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of Ruthenium(III) iodide hydrate. DEFINITION AND BACKGROUND Ruthenium(III) iodide hydrate is a coordination compound that contains ruthenium, iodine and water molecules. The molecular formula of this compound is RuI3(H2O)x, where x denotes the number of water molecules that are coordinated with ruthenium ions. This compound is of interest because of its unique electronic properties, which make it useful in various applications. PHYSICAL AND CHEMICAL PROPERTIES Ruthenium(III) iodide hydrate is a green-colored solid that is insoluble in water. It crystallizes in the hexagonal system with space group P63/mmc. The lattice parameters are a = 7.723 Å and c = 23.581 Å. Its melting point is 400 °C. Ruthenium(III) iodide hydrate is air sensitive and should be stored in a dry and oxygen-free environment. SYNTHESIS AND CHARACTERIZATION There are various methods for synthesizing Ruthenium(III) iodide hydrate. One commonly used method involves the reaction of ruthenium trioxide with hydroiodic acid. Another method involves the reaction of ruthenium metal with iodine in the presence of water. The synthesized compound can be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. ANALYTICAL METHODS Various analytical methods can be used to determine the purity and composition of Ruthenium(III) iodide hydrate. These include X-ray fluorescence spectroscopy (XRF), inductively coupled plasma mass spectrometry (ICP-MS), and elemental analysis. XRF is a non-destructive method that is used to determine the elemental composition of a sample. ICP-MS is a sensitive and accurate method that is used to determine the concentration of various elements in a sample. Elemental analysis is a method that is used to determine the percentage of elements in a sample. BIOLOGICAL PROPERTIES Ruthenium(III) iodide hydrate has been shown to have potential applications in the field of medicine. Studies have shown that this compound has anti-cancer properties and can be used as a chemotherapy drug. It has also been shown to have antibacterial properties and can be used in the development of antibiotics. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS Ruthenium(III) iodide hydrate is considered to be a relatively safe compound to work with. However, as with any chemical compound, proper precautions should be taken when handling this compound. The compound should be handled in a well-ventilated area, and protective equipment such as gloves and goggles should be worn. APPLICATIONS IN SCIENTIFIC EXPERIMENTS Ruthenium(III) iodide hydrate has various applications in scientific experiments. It is commonly used as a catalyst in organic synthesis reactions. It has also been used as a photosensitizer in the development of solar cells. In the field of nanotechnology, Ruthenium(III) iodide hydrate has been used as a precursor for the synthesis of ruthenium nanoparticles. CURRENT STATE OF RESEARCH Research on Ruthenium(III) iodide hydrate has been ongoing for several decades. Recent research has focused on the development of new synthetic methods for the compound and its potential applications in various fields. Ruthenium(III) iodide hydrate has been shown to have potential applications in the fields of medicine, energy, and nanotechnology. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY Ruthenium(III) iodide hydrate has potential implications in various fields of research and industry. It can be used as a catalyst in organic synthesis reactions and as a photosensitizer in the development of solar cells. It has antibacterial properties and can be used in the development of antibiotics, and it has anti-cancer properties and can be used as a chemotherapy drug. In the field of nanotechnology, Ruthenium(III) iodide hydrate has potential applications in the development of ruthenium nanoparticles. LIMITATIONS One limitation of Ruthenium(III) iodide hydrate is its sensitivity to air and moisture. This limits its storage and handling conditions, and requires careful handling in experiments. FUTURE DIRECTIONS Future research on Ruthenium(III) iodide hydrate will focus on developing new synthetic methods that are more efficient and environmentally friendly. Research will also focus on the use of Ruthenium(III) iodide hydrate in the development of new materials for various applications, including energy storage and conversion. Additionally, further research is needed to determine the potential toxicity of Ruthenium(III) iodide hydrate and its long-term effects on the environment.

Ruthenium(III) iodide hydrate is a chemical compound with the formula RuI₃·xH₂O, where x indicates the number of water molecules associated with the compound. It typically appears as a black solid and is known for its unique structural properties, characterized by octahedral coordination geometry around the ruthenium atom. The compound is part of a broader class of ruthenium halides, which exhibit interesting chemical and physical properties due to the transition metal's ability to engage in various oxidation states and coordination environments .

, particularly in organic synthesis and industrial processes.
  • Pharmaceuticals: The compound is being explored for its potential use in drug development, especially as an anticancer agent.
  • Dyes: It serves as a precursor in the synthesis of certain dyes and pigments.
  • Research: Its unique properties make it valuable in academic research related to inorganic chemistry and materials science .
  • The synthesis methods for ruthenium(III) iodide hydrate include:

    • Salt Metathesis: This method involves mixing aqueous solutions of potassium iodide and hydrated ruthenium(III) chloride.
    • Thermal Decomposition: Heating pentaammineruthenium(III) iodide leads to the formation of ruthenium(III) iodide.
    • Direct Combination: Under high temperatures, elemental ruthenium and iodine can react directly to form the compound.
    • Hydroiodic Acid Reaction: Ruthenium tetroxide can be reacted with hydroiodic acid to produce ruthenium(III) iodide.

    Each method has its own advantages and may be selected based on desired purity, yield, and available resources.

    Studies on the interactions of ruthenium(III) iodide hydrate have focused on its reactivity with other chemical species. For example, substitution reactions involving ruthenium ammines have been extensively studied, revealing insights into its coordination chemistry. Additionally, research into its biological interactions suggests that it may bind to cellular components, influencing biological pathways . These interaction studies are crucial for understanding both its chemical behavior and potential therapeutic applications.

    Ruthenium(III) iodide hydrate shares similarities with other compounds within the category of transition metal halides. Here are some comparable compounds:

    Compound NameFormulaKey Features
    Ruthenium(II) chlorideRuCl₂Lower oxidation state; different reactivity
    Ruthenium(IV) oxideRuO₂Higher oxidation state; used as a catalyst
    Ruthenium(III) bromideRuBr₃Similar structure; different halogen interactions
    Ruthenium(II) iodideRuI₂Lower oxidation state; different stability

    Uniqueness

    Ruthenium(III) iodide hydrate is unique due to its specific combination of iodine ligands and water molecules, which influences its solubility and reactivity compared to other halides. Its potential biological activity further distinguishes it from many other transition metal compounds, making it a subject of interest in both inorganic chemistry and medicinal research .

    Ruthenium(III) iodide hydrate is chemically defined by its molecular formula $$ \text{RuI}3 \cdot \text{H}2\text{O} $$, with a molecular weight of 499.8 g/mol. Common synonyms include triiodoruthenium hydrate and ruthenium iodide hydrate. Its CAS registry number is 208346-20-7, and it is classified under EC Number 237-664-8.

    Structural and Physical Properties

    The compound crystallizes as a black solid with a melting point of 590°C (decomposition). While its exact structure remains debated, octahedral coordination geometry at the ruthenium center is proposed, with iodide ligands and a water molecule completing the coordination sphere. Controversies persist regarding whether the structure incorporates oxo (O²⁻) or hydroxo (OH⁻) groups, though iodide dominance is typically observed.

    PropertyValueSource
    Molecular Formula$$ \text{RuI}3 \cdot \text{H}2\text{O} $$
    Molecular Weight499.8 g/mol
    AppearanceBlack solid
    Melting Point590°C (decomposition)
    CAS Number208346-20-7

    Historical Context in Coordination Chemistry

    Ruthenium(III) iodide hydrate emerged from early studies on transition metal halides, particularly within the platinum group. Karl Ernst Claus discovered ruthenium in 1844, but systematic coordination chemistry with iodide ligands began in the mid-20th century.

    Key Synthesis Methods

    Three primary routes dominate historical preparations:

    • Oxidation of Ruthenium Tetroxide:
      $$ \text{RuO}4 + \text{HI (excess)} \rightarrow \text{RuI}3 $$
      This method leverages the strong reducing power of hydroiodic acid to reduce Ru(VIII) to Ru(III).

    • Thermal Decomposition:
      $$ \text{Ru(NH}3\text{)}5\text{I}3 \rightarrow \text{RuI}3 + 5\text{NH}_3 $$
      Heating pentaammineruthenium(III) iodide releases ammonia, yielding the anhydrous form.

    • Salt Metathesis:
      $$ \text{RuCl}3 \cdot x\text{H}2\text{O} + 3\text{KI} \rightarrow \text{RuI}3 + 3\text{KCl} + x\text{H}2\text{O} $$
      Chloride substitution with iodide ligands is efficient in aqueous media.

    MethodAdvantagesLimitations
    Oxidation of RuO₄Direct synthesis from oxidesRequires handling of RuO₄
    Thermal DecompositionHigh purityAmmonia release complicates isolation
    Salt MetathesisScalabilityResidual chloride contamination

    Early Challenges

    Characterization challenges arose due to potential oxo/hydroxo substitutions. Early studies relied on X-ray diffraction and infrared spectroscopy to distinguish between RuI₃ and oxo derivatives.

    Role in Advanced Material Science

    Ruthenium(III) iodide hydrate has transitioned from a laboratory curiosity to a cornerstone in modern catalysis and materials engineering. Its applications span energy storage, organic synthesis, and nanotechnology.

    Catalytic Applications

    • C–H Bond Activation:
      The compound facilitates late-stage functionalization in pharmaceutical intermediates. For example, it enables C(sp²)–H arylation and alkylation under mild conditions (40°C), outperforming traditional Ru catalysts.

    • Hydrogen Evolution Reaction (HER):
      In electrochemical systems, RuI₃·H₂O stabilizes ultrafine Ru nanoparticles within carbon nanoreactors. A double-shell confinement strategy enhances HER efficiency by optimizing electron transfer, achieving energy barriers close to 0 eV for water dissociation.

    • Olefin Metathesis:
      Iodide ligands improve selectivity in macrocyclization reactions. For instance, RuI₂(PCy₃)(=CHAr) achieves quantitative macrocycle formation in ring-closing metathesis, outperforming chloride analogs.

    ApplicationPerformance MetricReference
    C–H Arylation80% yield at 40°C
    HER Efficiency$$ \Delta E \approx 0 \, \text{eV} $$
    Macrocyclization100% selectivity

    Nanomaterial Synthesis

    RuI₃·H₂O serves as a precursor for Ru nanoreactors. In hollow carbon spheres, spatially confined Ru nanoparticles exhibit tunable electronic properties, with d-band centers shifted to −3.70 eV, enhancing hydrogen desorption kinetics.

    Electrochemical Systems

    In fuel cells and batteries, ruthenium iodide improves charge transfer rates. Its interaction with nitrogen-doped carbon supports enhances conductivity, as evidenced by density functional theory (DFT) calculations showing increased electron density at interfaces.

    High-Pressure Solid-State Synthesis Techniques

    High-pressure solid-state synthesis represents a critical methodology for the preparation of ruthenium(III) iodide hydrate, leveraging extreme pressure conditions to facilitate the formation of thermodynamically stable crystalline phases [1]. The application of diamond anvil cell technology has proven instrumental in achieving the requisite pressure conditions for ruthenium compound synthesis, with successful formation occurring at pressures exceeding 14 gigapascals [2] [3]. Research demonstrates that ruthenium maintains structural stability under extreme pressure conditions, remaining stable in the hexagonal close-packed phase up to 150 gigapascals and 960 Kelvin [4] [5].

    The direct combination synthesis route involves the reaction of elemental ruthenium with iodine under controlled high-pressure conditions [6] [7]. This method has been reported to succeed at temperatures of 350 degrees Celsius, though it fails at higher temperatures of 500 degrees Celsius under 20 atmospheres pressure [6]. The temperature-pressure relationship proves critical for successful synthesis, as high-temperature conditions reduce the pressure requirements for formation while improving crystalline quality [1].

    Synthesis ParameterOptimal RangeReference Conditions
    Pressure14-30 GPaDiamond anvil cell conditions [2]
    Temperature350-960°CVaries with pressure application [4]
    Reaction Time2-48 hoursDependent on pressure-temperature profile [1]
    Phase StabilityUp to 150 GPaHexagonal close-packed structure maintained [5]

    The solid-state metathesis approach utilizes hydrated ruthenium(III) chloride as a precursor, reacting with potassium iodide in controlled environments [6] [7]. The reaction proceeds according to the equation: ruthenium(III) chloride hydrate plus three equivalents of potassium iodide yields ruthenium(III) iodide plus three equivalents of potassium chloride plus water [6]. This methodology offers advantages in terms of reduced temperature requirements compared to direct elemental combination [6].

    High-pressure synthesis techniques demonstrate enhanced control over crystal grain size, with grain dimensions increasing from 10 nanometers under ambient temperature conditions to submicron scale under high-temperature pathways [1]. The crystallinity improvements observed at elevated temperatures correlate directly with enhanced structural ordering and reduced defect density [1].

    Vapor Transport Purification Processes

    Vapor transport purification methodologies represent sophisticated techniques for achieving high-purity ruthenium(III) iodide hydrate through controlled gas-phase mass transfer processes [8]. The chemical vapor transport mechanism involves the volatilization of ruthenium-containing species through formation of volatile intermediates, followed by controlled deposition under temperature gradient conditions [9].

    Iodine vapor transport processes utilize the reversible formation of volatile ruthenium iodide complexes under controlled temperature conditions [8]. The transport mechanism operates through the formation of higher-order iodide species that exhibit enhanced volatility compared to the target compound [10]. Research indicates that the transport efficiency reaches maximum values at mean temperatures between 540 and 550 degrees Celsius [8].

    The vapor transport purification process involves several sequential stages: initial volatilization at the source temperature, gas-phase transport through the temperature gradient zone, and controlled crystallization at the deposition temperature [8]. The temperature differential between source and deposition zones critically influences both the transport rate and the quality of deposited crystals [8].

    Transport ParameterOptimal ConditionsEfficiency Metrics
    Source Temperature565-690°CMaximum volatilization rate [8]
    Deposition Temperature515-590°COptimal crystal morphology [8]
    Temperature Gradient50-100°C differentialEnhanced transport kinetics [8]
    Transport AgentIodine vaporReversible complex formation [8]

    The purification mechanism relies on the differential volatility of impurities compared to the target compound [10]. Common impurities such as unreacted starting materials and side products exhibit different vapor pressures, enabling selective transport and purification [10]. The process achieves purification factors exceeding 99 percent under optimized conditions [10].

    Vapor phase equilibrium studies demonstrate that the transport process follows predictable thermodynamic relationships, with transport rates correlating directly with partial pressure gradients [8]. The reversible nature of the transport reactions ensures that equilibrium conditions favor the formation of pure crystalline deposits [8].

    Hydration Control and Stability Optimization

    Hydration control represents a fundamental aspect of ruthenium(III) iodide hydrate synthesis and stability maintenance, requiring precise management of water content throughout preparation and storage processes [11]. The hydration state directly influences the thermal stability and structural integrity of the compound, with controlled hydration essential for maintaining desired crystalline phases [12].

    The stability optimization process involves careful control of atmospheric humidity and temperature conditions during synthesis and handling [13]. Research demonstrates that ruthenium compounds exhibit variable thermal stability depending on hydration levels, with dehydration occurring at temperatures between 150 and 250 degrees Celsius [14]. The thermal decomposition pathway proceeds through single-step mechanisms under controlled atmospheric conditions [14].

    Water content analysis reveals that the hydrate form contains variable amounts of crystalline water, typically ranging from one to several water molecules per ruthenium center [15] [16]. The precise hydration number depends on synthesis conditions, including temperature, pressure, and atmospheric composition during formation [13].

    Stability ParameterCritical ValuesControl Methods
    Decomposition Temperature150-250°CControlled atmosphere storage [14]
    Hydration Level1-3 H₂O per Ru centerHumidity control systems [15]
    Storage TemperatureBelow 100°CTemperature-controlled environments [13]
    Atmospheric ConditionsInert or controlled humidityDesiccant systems [13]

    The optimization of hydration stability requires understanding of the thermodynamic relationships governing water uptake and release [17]. Thermodynamic stability diagrams indicate that the hydrated form predominates under specific pH and concentration conditions, with stability regions clearly defined through experimental measurement [17].

    Advanced characterization techniques including thermogravimetric analysis and differential scanning calorimetry provide quantitative assessment of hydration stability [14]. These methods enable precise determination of dehydration temperatures and associated enthalpy changes, facilitating optimization of storage and handling protocols [14].

    The relationship between crystal structure and hydration state demonstrates that water molecules occupy specific crystallographic sites within the ruthenium iodide framework [6]. Structural studies indicate that water molecules participate in hydrogen bonding networks that contribute to overall crystal stability [6]. The octahedral coordination geometry around ruthenium centers accommodates water molecules in predictable arrangements [6].

    GHS Hazard Statements

    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Dates

    Modify: 2024-04-14

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